(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine
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Overview
Description
(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of two furan rings connected through a methylene and a methyleneidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine typically involves the reaction of furfural with an amine under specific conditions. One common method includes the use of a catalyst such as Ru/C (Ruthenium on carbon) to facilitate the reaction. The process can achieve high yields, up to 95%, and the catalyst can be recycled up to four cycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of efficient and recyclable catalysts is crucial for industrial applications to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various furan derivatives, amine derivatives, and substituted furan compounds
Scientific Research Applications
(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: This compound shares a similar furan structure but differs in its substituents and overall molecular framework.
1-(furan-2-yl)-4-methylpentan-2-amine: Another furan derivative with different functional groups and applications.
Uniqueness
(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine is unique due to its specific structural arrangement and the presence of two furan rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1803102-41-1 |
---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(furan-2-ylmethyl)methanimine |
InChI |
InChI=1S/C10H9NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-7H,8H2 |
InChI Key |
GRJDUZLBOIHZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN=CC2=CC=CO2 |
Purity |
95 |
Origin of Product |
United States |
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